

Application Note: Identification of Cafedrine Hydrochloride Metabolites Using High-Resolution Mass Spectrometry

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Compound of Interest

Compound Name: Cafedrine hydrochloride

Cat. No.: B1668205

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Introduction

Cafedrine hydrochloride is a cardiac stimulant and antihypotensive agent, chemically a conjugate of norephedrine and theophylline.[1] Understanding the metabolic fate of Cafedrine is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development and for ensuring its safe and effective use. Metabolism studies are vital for identifying pharmacologically active or potentially toxic metabolites.[2] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful analytical technique for the identification and structural elucidation of drug metabolites in complex biological matrices.[2] This application note provides a detailed protocol for the identification of **Cafedrine hydrochloride** metabolites in plasma samples using LC-HRMS.

Cafedrine is known to be metabolized to norephedrine and several minor metabolites.[3] However, detailed structural information and quantitative data for these minor metabolites are not extensively available in the current literature. This protocol, therefore, outlines a comprehensive workflow to identify both known and novel metabolites of Cafedrine.

Data Presentation

The primary metabolite of Cafedrine is norephedrine, formed by the cleavage of the bond linking norephedrine and theophylline. While other minor metabolites are reported to exist, their structures and quantitative distribution have not been fully elucidated in publicly available literature. The following table summarizes the known metabolic transformation and provides a template for researchers to populate as more data becomes available through the application of the protocols described herein.

Parent Drug	Metabolite	Metabolic Reaction	% of Administered Dose (if known)	Analytical Method
Cafedrine	Norephedrine	Cleavage of the ethylamino-theophylline bond	Major metabolite, quantitative data not specified	LC-HRMS
Cafedrine	Minor Metabolite 1	To be determined (e.g., Hydroxylation)	Not Reported	LC-HRMS
Cafedrine	Minor Metabolite 2	To be determined (e.g., N-dealkylation)	Not Reported	LC-HRMS
Cafedrine	Minor Metabolite 3	To be determined (e.g., Glucuronidation)	Not Reported	LC-HRMS

Experimental Protocols

This section details the methodologies for sample preparation and LC-HRMS analysis for the identification of **Cafedrine hydrochloride** metabolites.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples prior to LC-MS analysis.

Materials:

- Human plasma containing Cafedrine metabolites
- Acetonitrile (ACN), ice-cold
- Microcentrifuge tubes (1.5 mL)
- Microcentrifuge
- Vortex mixer
- Pipettes and tips

Protocol:

- Pipette 200 μ L of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 600 μ L of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant containing the metabolites and transfer it to a clean microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS analysis.

LC-HRMS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

- High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

LC Parameters:

- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size) is suitable for separating Cafedrine and its potential metabolites.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	5
1.0	5
10.0	95
12.0	95
12.1	5

| 15.0 | 5 |

- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L

HRMS Parameters (Q-TOF):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V

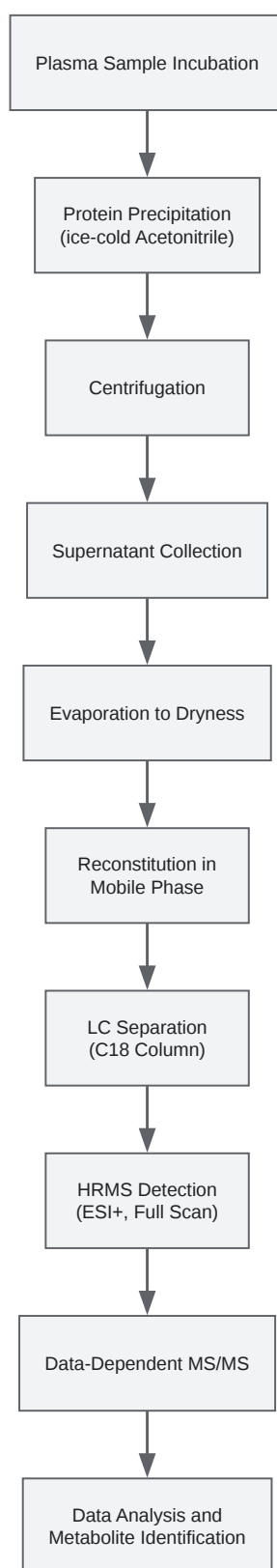
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Desolvation Gas Flow: 800 L/hr
- Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2)
- MS Scan Range: m/z 50-1000
- MS/MS Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate informative fragment spectra.

Data Analysis and Metabolite Identification

- Metabolite Prediction: Utilize in silico metabolite prediction software to generate a list of potential metabolites based on common metabolic transformations (e.g., oxidation, hydroxylation, N-dealkylation, glucuronidation).
- Data Mining: Process the acquired LC-HRMS data using specialized software. Search for the predicted metabolites by extracting ion chromatograms (EICs) based on their accurate masses.
- Structural Elucidation: Compare the MS/MS fragmentation pattern of the parent drug (Cafedrine) with those of the potential metabolites. Characteristic fragment ions can provide evidence for the site of metabolic modification.
- Confirmation: Where possible, confirm the identity of metabolites by comparing their retention times and MS/MS spectra with those of authentic reference standards.

Visualizations

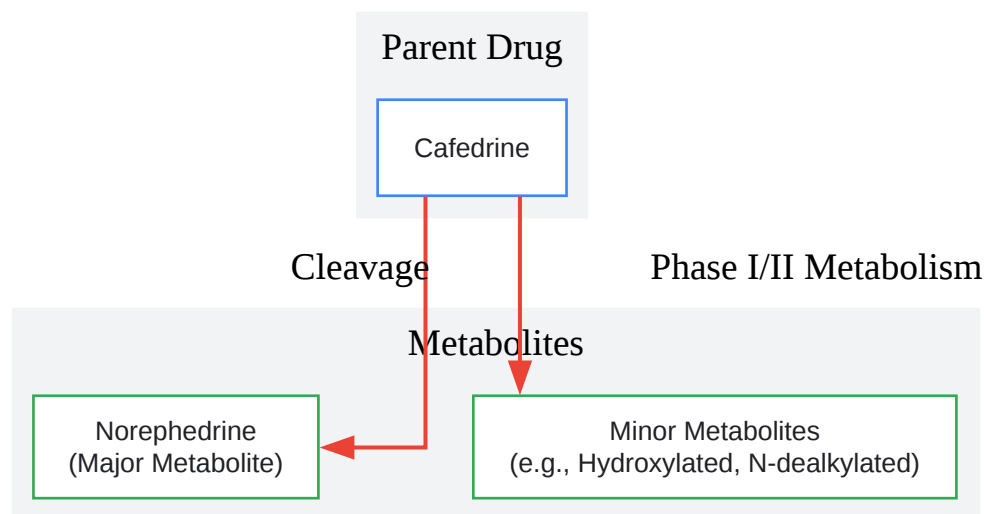
Experimental Workflow



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Caption: Workflow for the identification of **Cafedrine hydrochloride** metabolites.

Proposed Metabolic Pathway of Cafedrine



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Caption: Proposed metabolic pathway of **Cafedrine hydrochloride**.

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